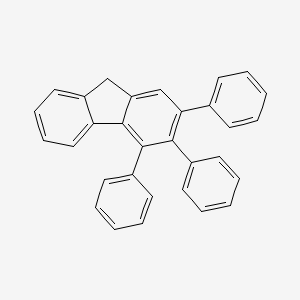

2,3,4-Triphenyl-9H-fluorene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

643767-49-1 |

|---|---|

Molecular Formula |

C31H22 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

2,3,4-triphenyl-9H-fluorene |

InChI |

InChI=1S/C31H22/c1-4-12-22(13-5-1)28-21-26-20-25-18-10-11-19-27(25)30(26)31(24-16-8-3-9-17-24)29(28)23-14-6-2-7-15-23/h1-19,21H,20H2 |

InChI Key |

WTBUMBGJMJSSAH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C(C(=C(C=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Triphenyl 9h Fluorene and Its Congeners

Retrosynthetic Analysis and Key Disconnections

The synthetic strategy for a complex molecule such as 2,3,4-Triphenyl-9H-fluorene begins with a retrosynthetic analysis, a process of breaking down the target molecule into simpler, commercially available precursors. egrassbcollege.ac.inbibliotekanauki.plslideshare.net The core structure is the 9H-fluorene, a tricyclic system. The key challenge lies in the regioselective installation of the three contiguous phenyl groups on one of the benzo-fused rings.

A primary disconnection strategy targets the C-C bonds between the fluorene (B118485) core and the pendant phenyl groups. This suggests the use of cross-coupling reactions as a key synthetic step. Another strategic disconnection involves the formation of the five-membered ring of the fluorene system itself, which can be envisioned to form from a suitably substituted biphenyl (B1667301) precursor.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-Ph bonds): The three phenyl groups at positions 2, 3, and 4 can be disconnected, leading to a tri-halogenated or tri-boronated fluorene precursor and a corresponding phenylating agent (e.g., phenylboronic acid or a phenyl Grignard reagent).

Disconnection 2 (Fluorene Ring Formation): The fluorene ring can be retrosynthetically cleaved at the C9-C1' bond and a C-C bond within the five-membered ring. This points towards an intramolecular cyclization of a biphenyl derivative. For instance, a 2-methyl-triphenyl-substituted biphenyl could be a key intermediate.

Considering these approaches, a convergent synthesis would be most efficient. This would involve the synthesis of a polysubstituted biphenyl precursor followed by a final cyclization to form the fluorene core.

Precursor Synthesis and Derivatization Strategies

The synthesis of the requisite precursors is a critical phase in the construction of this compound. Based on the retrosynthetic analysis, a key precursor would be a highly substituted biphenyl. The synthesis of such precursors can be achieved through various C-C bond-forming reactions.

One viable approach is the use of a Suzuki-Miyaura coupling reaction to construct the biphenyl backbone. mdpi.comresearchgate.net For example, a di-substituted phenylboronic acid can be coupled with a tri-substituted aryl halide. The substituents would be strategically placed to facilitate the subsequent formation of the fluorene ring and the introduction of the remaining phenyl groups.

Derivatization of the fluorene core is another important strategy. Starting with a pre-formed fluorene, functional groups such as halogens can be introduced, which then serve as handles for the introduction of the phenyl substituents via cross-coupling reactions. asianpubs.org

Classical Coupling Reactions in Fluorene Construction

Classical coupling reactions are fundamental to the synthesis of the fluorene scaffold and its subsequent arylation.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds. nih.govbeilstein-journals.orgrsc.org In the context of this compound synthesis, a plausible route involves the coupling of a 2,3,4-tri-substituted aryl halide with a phenylboronic acid. Alternatively, a polyhalogenated fluorene could be subjected to multiple Suzuki couplings.

Table 1: Representative Suzuki-Miyaura Coupling for Phenyl Substituted Fluorene Synthesis

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,3,4-Tribromofluorene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 2-Bromo-3,4-diphenylfluorene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | High |

Note: This table is illustrative and presents plausible conditions based on general knowledge of Suzuki-Miyaura reactions for similar substrates.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly organolithium compounds, are highly reactive nucleophiles and strong bases used in C-C bond formation. wikipedia.orgnumberanalytics.comlibretexts.org In the synthesis of this compound, an organolithium reagent could be used to generate a nucleophilic fluorenyl anion, which can then react with an electrophile. More strategically, a directed ortho-metalation approach on a biphenyl precursor could be employed to introduce substituents with high regioselectivity. The C-Li bond is highly polarized, making the carbon atom a potent nucleophile. wikipedia.org

Table 2: Illustrative Organolithium-Mediated Arylation

| Entry | Substrate | Organolithium Reagent | Electrophile | Solvent | Temp (°C) | Product |

| 1 | 2,3-Dibromo-9H-fluorene | n-Butyllithium | Diphenyl disulfide | THF | -78 to rt | 2-Bromo-3-phenylthio-9H-fluorene |

| 2 | 2-Iodo-biphenyl | t-Butyllithium | Phenyl isocyanate | Diethyl ether | -78 to rt | Substituted biphenyl amide |

Note: This table provides hypothetical examples of reactions involving organolithium reagents that could be adapted for the synthesis of the target compound.

Advanced Synthetic Techniques for Fluorene Scaffold Elaboration

Modern synthetic chemistry offers advanced methodologies for the construction and functionalization of complex aromatic systems like fluorene.

Direct Arylation Polymerization (DAP) Methodologies

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. asianpubs.orgdntb.gov.ua This method involves the formation of C-C bonds through the activation of C-H bonds, thus avoiding the pre-functionalization of one of the coupling partners (e.g., preparation of organometallic reagents). rsc.org While often used for creating polymers, the underlying principles can be applied to the synthesis of discrete molecules. For the synthesis of this compound, a DAP approach could involve the reaction of a poly-halogenated benzene (B151609) derivative with a fluorene possessing appropriately activated C-H bonds, or vice-versa.

Table 3: Conceptual Direct Arylation for Triphenyl-Fluorene Synthesis

| Entry | C-H Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | 9H-Fluorene | 1,2,3-Tribromobenzene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 |

| 2 | 2,3-Diphenyl-9H-fluorene | Iodobenzene | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 110 |

Note: This table illustrates a conceptual application of DAP for the target synthesis, with conditions based on known DAP reactions for similar aromatic systems.

Electrocyclization and Cycloaddition Routes

Electrocyclization and cycloaddition reactions are powerful tools for the construction of the intricate framework of this compound and its congeners. These pericyclic reactions allow for the stereospecific formation of multiple carbon-carbon bonds in a single step, offering an efficient pathway to complex molecular architectures. numberanalytics.comnumberanalytics.com

Electrocyclization Reactions:

Electrocyclic reactions involve the concerted rearrangement of a linear conjugated π-system to form a cyclic compound. numberanalytics.com These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is initiated by heat or light. uchicago.edursc.org In the context of fluorene synthesis, a key strategy involves the cyclization of a triene system. numberanalytics.com For instance, the synthesis of certain fluorene derivatives has been achieved through a cascade reaction involving allene (B1206475) formation, electrocyclization, and intramolecular Friedel-Crafts reaction of 1,3-diene-substituted propargylic alcohols. researchgate.net

A notable example of electrocyclization in the synthesis of related carbazole (B46965) structures involves the light-induced cyclization of perfluoroalkylated triphenylamines. researchgate.net This [6π]-electrocyclization proceeds to form the carbazole core, and the reaction conditions can be optimized to favor specific isomers. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential of electrocyclization for creating the core fluorene ring system.

Cycloaddition Reactions:

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in synthetic organic chemistry for forming six-membered rings. sigmaaldrich.comnumberanalytics.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. sigmaaldrich.comnumberanalytics.com This reaction's high degree of regio- and stereoselectivity makes it invaluable for constructing complex cyclic systems. numberanalytics.comnumberanalytics.com

The synthesis of terphenyl derivatives, which can be precursors to indenofluorene compounds, has been accomplished using a Diels-Alder reaction between a conjugated diene and dimethylacetylene dicarboxylate (DMAD). walisongo.ac.id The subsequent isomerization and aromatization of the adduct lead to the terphenyl structure. walisongo.ac.id This approach underscores the utility of cycloaddition reactions in building the polyphenylated backbone of the target molecule.

Furthermore, 1,3-dipolar cycloaddition reactions provide a route to five-membered heterocyclic rings and have been used in the synthesis of novel spiropyrazole derivatives of fluorene. uchicago.eduresearchgate.net For example, the reaction of 9-diazo-9H-fluorene with various dipolarophiles leads to the formation of spiro[indene-2,3-pyrazole-5,9-fluorene] derivatives in good yields. researchgate.net

Yield Optimization and Reaction Pathway Analysis

Optimizing reaction yields and understanding the underlying reaction pathways are critical for the efficient and scalable synthesis of this compound.

Yield Optimization:

The optimization of reaction conditions is a multi-faceted process involving the systematic variation of parameters such as catalysts, solvents, temperature, and reaction time. For instance, in the synthesis of functionalized 9-substituted fluorene derivatives, a study demonstrated that the choice of catalyst and its quantity significantly impacts the yield. thieme-connect.de The use of BF3·Et2O as a catalyst was found to be optimal, providing a 92% yield under specific conditions, while other catalysts like p-TsOH, FeCl3, and AlCl3 resulted in lower yields or no reaction. thieme-connect.de Solvent choice is also crucial; dichloromethane (B109758) proved to be the most suitable solvent in this particular synthesis. thieme-connect.de

Similarly, in the palladium-catalyzed synthesis of aromatic dendrimers, optimization experiments revealed that the choice of the palladium catalyst, base, and solvent system dramatically influences the yield. acs.org For example, the highest yield for one dendrimer was achieved with tetrakis(triphenylphosphine)palladium(0) as the catalyst, while another required [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) for optimal results. acs.org

The following interactive table summarizes the optimization of conditions for the synthesis of a fluorene derivative (Compound 3a) as reported in a study. thieme-connect.de

| Entry | Catalyst | Solvent | Catalyst (equiv) | Time (min) | Yield of 3a (%) |

| 1 | BF3·OEt2 | DCM | 0.1 | 10 | 65 |

| 2 | BF3·OEt2 | DCM | 0.3 | 5 | 92 |

| 3 | BF3·OEt2 | DCM | 0.5 | 5 | 89 |

| 4 | p-TsOH | DCM | 0.3 | 30 | 45 |

| 5 | FeCl3 | DCM | 0.3 | 30 | 25 |

| 6 | AlCl3 | DCM | 0.3 | 30 | No Reaction |

| 7 | BF3·OEt2 | MeCN | 0.3 | 5 | 75 |

| 8 | BF3·OEt2 | MeOH | 0.3 | 5 | 60 |

| 9 | BF3·OEt2 | Toluene | 0.3 | 5 | 55 |

| 10 | - | DCM | - | 60 | No Reaction |

Reaction Pathway Analysis:

Understanding the reaction mechanism is essential for rational optimization and for predicting the formation of byproducts. Theoretical calculations and experimental studies are often employed to elucidate reaction pathways.

For example, the gas-phase synthesis of 9H-fluorene from the reaction of benzyl (B1604629) and phenyl radicals was found to proceed through an unconventional pathway. nih.gov Theoretical calculations supported a mechanism involving the initial formation of diphenylmethane (B89790) and a 1-(6-methylenecyclohexa-2,4-dienyl)benzene intermediate, challenging the conventional wisdom that radical-radical reactions initiate at the radical centers. nih.gov

In the synthesis of fluorenone from fluorene, a plausible mechanism has been proposed, and various catalytic systems, including gold-catalyzed oxidation/C-H activation/cyclization sequences, have been developed. researchgate.net Mechanistic investigations, including the use of stoichiometric experiments with palladium complexes, have provided insights into the catalytic cycle and migratory pathways in the synthesis of 9-alkylidene-9H-fluorenes. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwjbphs.com These principles are increasingly being applied to the synthesis of complex organic molecules like this compound.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, glycerol, or ionic liquids. nih.govmdpi.comuc.pt

Catalysis: Employing catalysts to increase reaction efficiency and reduce energy consumption. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Diels-Alder reactions, for example, are known for their 100% theoretical atom economy. uc.pt

Alternative Energy Sources: Utilizing microwave irradiation or photochemical methods to drive reactions can reduce energy consumption and reaction times. wjbphs.comresearchgate.net

Continuous Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. rsc.org A continuous flow Grignard reaction for the production of 9-aryl-fluoren-9-ols demonstrated a dramatic reduction in the environmental impact factor (E-factor) compared to the batch process. rsc.org

The development of sustainable fluorination techniques, such as electrochemical and photochemical fluorination, also aligns with green chemistry principles by avoiding harsh and toxic fluorinating agents. numberanalytics.comuni-wuerzburg.debioengineer.org While not a direct synthesis of the title compound, these methods are relevant for the synthesis of fluorinated congeners.

The following table outlines key green chemistry metrics for a continuous flow synthesis of 9-aryl-fluoren-9-ols compared to a traditional batch method. rsc.org

| Metric | Batch Process | Continuous Flow Process |

| Yield | 45% | >99% |

| Atom Efficiency (Ae) | 34.46% | 75.8% |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% |

| Carbon Efficiency (CE) | 41.83% | 92.97% |

| Environmental Impact Factor (E-factor) | 26.5882 kg/kg | 1.9747 kg/kg |

Theoretical and Computational Investigations of 2,3,4 Triphenyl 9h Fluorene

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For complex systems such as 2,3,4-Triphenyl-9H-fluorene, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly useful for calculating the ground-state properties of molecules like fluorene (B118485) derivatives. nih.govacs.org DFT calculations can determine optimized molecular geometries, orbital energies, and other electronic parameters. nih.gov For instance, DFT has been employed to study the impact of various substituents on the physicochemical properties of dibenzofulvene derivatives, which share the fluorene core. nih.gov Such studies often compare computational results with experimental data to validate the theoretical models. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. nih.gov This method is crucial for understanding the absorption and emission of light, processes that are central to the applications of fluorene derivatives in optoelectronics. nih.govsemanticscholar.org TD-DFT calculations can predict the excitation energies and oscillator strengths, which correspond to the peaks in a UV-visible absorption spectrum. nih.govnih.gov For example, TD-DFT has been used to investigate the two-photon absorption properties of various fluorene derivatives, revealing how different donor and acceptor groups influence their nonlinear optical response. nih.gov These calculations help in rationalizing experimental observations and in designing new molecules with tailored photophysical properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. nih.govwustl.edu By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations that a molecule like this compound can adopt. wustl.edu This is particularly important for understanding how the flexible phenyl groups are oriented with respect to the rigid fluorene core and how these conformations influence the material's bulk properties. For instance, MD simulations have been used to study the influence of solvents on the intermolecular interactions and chain packing in fluorene-based polymers, which in turn affects their performance in electronic devices. nih.gov These simulations can reveal details about molecular ordering and the formation of different phases in the solid state. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for understanding and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The energies and symmetries of these orbitals govern the course of many chemical reactions. imperial.ac.uk For a molecule like this compound, FMO theory can be used to predict its reactivity towards electrophiles and nucleophiles. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. pku.edu.cn The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic properties and reactivity. numberanalytics.com DFT calculations are often used to determine the energies and spatial distributions of the HOMO and LUMO. pku.edu.cn

Predictive Modeling of Reactivity and Selectivity

Computational chemistry offers various models to predict the reactivity and selectivity of chemical reactions. mdpi.com For a substituted fluorene derivative like this compound, these models can help to understand which parts of the molecule are most likely to react and what products are likely to form. By calculating properties such as atomic charges, electrostatic potentials, and frontier orbital densities, researchers can identify potential sites for electrophilic or nucleophilic attack. For example, DFT calculations can be used to model the reaction pathways and transition states for various reactions, providing insights into the reaction mechanisms and predicting the regioselectivity of substitutions on the fluorene ring system.

Computational Approaches to Intermolecular Interactions

The behavior of molecules in the solid state or in solution is heavily influenced by intermolecular interactions. nih.govresearchgate.net Computational methods are essential for studying these non-covalent interactions, such as van der Waals forces, π-π stacking, and hydrogen bonds. For aromatic systems like this compound, π-π stacking between the fluorene cores and the phenyl substituents is a significant interaction. nih.gov Computational studies can quantify the strength of these interactions and predict the preferred packing arrangements in the crystal lattice. nih.govrsc.org These studies are crucial for understanding the relationship between molecular structure and the macroscopic properties of materials, such as their crystal packing, morphology, and optical performance. rsc.org For example, introducing alkyl substituents to fluorene-based molecules has been shown computationally and experimentally to weaken intermolecular interactions, affecting their crystallization and photoluminescent properties. rsc.org

Chemical Reactivity and Functionalization of 2,3,4 Triphenyl 9h Fluorene

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comyoutube.com The fluorene (B118485) core is generally more reactive towards electrophiles than benzene (B151609) due to its higher electron density and the ability of the fused ring system to stabilize the cationic intermediate (arenium ion) formed during the reaction. rsc.orgmasterorganicchemistry.com For an unsubstituted fluorene molecule, the positions most susceptible to electrophilic attack are C2 and C7. mdpi.com

In 2,3,4-Triphenyl-9H-fluorene, the substitution pattern significantly alters the reactivity landscape. The existing phenyl groups at positions 2, 3, and 4 create substantial steric shielding, making direct electrophilic attack on the substituted benzene ring of the fluorene core challenging. Consequently, EAS reactions are predicted to occur preferentially at the less hindered positions. The most probable sites for substitution are the C5, C6, C7, and C8 positions of the unsubstituted fluorene ring, as well as the para-positions of the three peripheral phenyl rings.

Common EAS reactions such as nitration, halogenation, and sulfonation can be employed to introduce functional groups, although potentially requiring more forcing conditions compared to unsubstituted fluorene due to the steric bulk. masterorganicchemistry.com The first step of the EAS mechanism involves the attack of the aromatic π-system on a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation. masterorganicchemistry.com The subsequent loss of a proton restores aromaticity, yielding the substituted product. masterorganicchemistry.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Probable Substitution Sites | Predicted Outcome |

| Nitration | HNO₃, H₂SO₄ | C7, C5; para positions of phenyl rings | Introduction of nitro (-NO₂) groups, key for further functionalization. |

| Bromination | Br₂, FeBr₃ | C7, C5; para positions of phenyl rings | Introduction of bromo (-Br) atoms, useful for cross-coupling reactions. |

| Sulfonation | Fuming H₂SO₄ | C7, C5 | Introduction of sulfonic acid (-SO₃H) groups, can enhance solubility. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C7 | Introduction of an acyl group, likely hindered and may require strong catalysis. |

Nucleophilic Reactivity and Additions

The most significant site for nucleophilic reactivity in the this compound scaffold is the methylene bridge at the C9 position. mdpi.comresearchgate.net The protons at this position are notably acidic (pKa ≈ 22.6 in DMSO for unsubstituted fluorene) because their removal results in a resonance-stabilized aromatic anion known as the fluorenyl anion. The triphenyl substituents are located on a distal part of the molecule and are not expected to significantly impact the acidity of the C9 protons.

Deprotonation is typically achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or potassium tert-butoxide, to generate the potent fluorenyl nucleophile. mdpi.com This anion can then participate in a variety of nucleophilic addition and substitution reactions with a wide range of electrophiles. This pathway is a primary method for introducing substituents at the C9 position, leading to 9,9-disubstituted fluorene derivatives. researchgate.net

Table 2: Nucleophilic Reactions at the C9 Position

| Reaction Type | Base / Reagent | Electrophile | Product Type |

| Alkylation | n-BuLi or t-BuOK | Alkyl Halide (R-X) | 9-Alkyl-2,3,4-triphenyl-9H-fluorene |

| Aldol Addition | n-BuLi or LDA | Aldehyde (R-CHO) or Ketone (R₂C=O) | 9-(Hydroxyalkyl)-2,3,4-triphenyl-9H-fluorene |

| Carboxylation | n-BuLi | Carbon Dioxide (CO₂) | This compound-9-carboxylic acid |

Radical Reactions and Polymerization Initiation

The C9-H bond of the fluorene core is also susceptible to homolytic cleavage, which results in the formation of a resonance-stabilized fluorenyl radical. This radical species can be generated through the use of radical initiators or via exposure to heat or UV light.

The stability of the 2,3,4-Triphenyl-9H-fluorenyl radical makes it a potential candidate for initiating radical polymerization processes. nih.gov In such a scenario, the fluorenyl radical would add across the double bond of a vinyl monomer (e.g., styrene, methyl methacrylate), creating a new radical species that propagates to form a polymer chain. The bulky triphenyl-fluorenyl moiety would serve as the end-group of the resulting polymer chain. This approach could be utilized in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize well-defined polymers. researchgate.net The incorporation of the large, rigid fluorene structure can impart desirable properties to the polymer, such as increased thermal stability and a higher glass transition temperature. nih.gov

Catalytic Transformations Involving this compound

Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of this compound. researchgate.net While direct C-H activation on the electron-rich fluorene core is possible, a more common strategy involves a two-step process: initial halogenation via EAS, followed by a cross-coupling reaction. mdpi.com

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) and the Heck coupling (for C-C bond formation with alkenes) are particularly effective. researchgate.netmasterorganicchemistry.com These reactions would typically be performed on a di-halogenated derivative of this compound (e.g., a 7,X-dibromo derivative) to build more complex molecular or polymeric architectures. Additionally, photocatalytic methods have been shown to be effective for C-H amination on the fluorene core, suggesting that direct functionalization without pre-halogenation is also a viable pathway. acs.orgacs.org Furthermore, the C9 methylene group can be oxidized to a carbonyl group (fluorenone) using nanoporous gold/silver catalysts. semanticscholar.org

Table 3: Representative Catalytic Transformations

| Reaction Name | Catalyst (Typical) | Substrate Requirement | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ + Base | Bromo- or Iodo-functionalized fluorene | Aryl-Aryl C-C |

| Heck Coupling | Pd(OAc)₂ + Ligand | Bromo- or Iodo-functionalized fluorene | Aryl-Vinyl C-C |

| C-H Amination | Ir-based photocatalyst | Unfunctionalized C-H bond | Aryl-Nitrogen C-N |

| C9 Oxidation | Nanoporous Au/Ag | C9-H₂ methylene group | C=O (Ketone) |

Derivatization for Advanced Materials Precursors

The functionalization of this compound is primarily driven by the goal of creating precursors for advanced materials with tailored electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and two-photon absorption (2PA) applications. ucf.edumdpi.com

The electronic properties of the fluorene system can be precisely tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.gov This is typically achieved through a sequence of reactions. For example, nitration via EAS introduces a strong EWG (-NO₂). nih.govnjit.edu The nitro group can subsequently be reduced (e.g., using SnCl₂ or H₂/Pd) to an amino group (-NH₂), which is a strong EDG. nih.gov This D-π-A (donor-pi-acceptor) or D-A-D (donor-acceptor-donor) structural motif is crucial for developing materials with large 2PA cross-sections and other nonlinear optical properties. ucf.edunih.gov

Table 4: Functional Groups for Tuning Electronic Properties

| Group Type | Example Group | Synthetic Method | Effect on Molecule |

| Electron-Withdrawing (EWG) | Nitro (-NO₂) | Electrophilic Nitration (HNO₃/H₂SO₄) | Lowers LUMO energy level |

| Electron-Withdrawing (EWG) | Cyano (-CN) | Nucleophilic substitution on a halide | Lowers LUMO energy level |

| Electron-Donating (EDG) | Amino (-NH₂) | Reduction of a nitro group | Raises HOMO energy level |

| Electron-Donating (EDG) | Methoxy (-OCH₃) | Nucleophilic substitution on a halide | Raises HOMO energy level |

This compound can serve as a building block for complex polymeric architectures. To be used as a monomer, it must first be functionalized with at least two reactive groups. A common strategy for synthesizing polyfluorenes and related conjugated polymers is the Suzuki polymerization. researchgate.netsemanticscholar.org

This process involves converting the fluorene derivative into a monomer containing either two boronic acid/ester groups or two halide atoms (typically bromine). For this compound, this would involve a di-bromination reaction at the available positions on the fluorene backbone (e.g., C7 and C5), followed by conversion to a diboronic ester. This functionalized monomer can then be copolymerized with a dihalo-aromatic comonomer. The bulky triphenyl substituents would act as non-coplanar side groups, which can enhance the solubility of the resulting polymer and disrupt intermolecular packing (π-stacking), a strategy often used to achieve stable and efficient blue light emission in polymer light-emitting diodes (PLEDs). nih.govresearchgate.net

Mechanistic Studies of Key Reaction Types

The chemical reactivity of this compound is fundamentally governed by the electronic and steric properties of its constituent parts: the fluorene core and the pendant phenyl groups. While specific mechanistic studies on this compound are not extensively documented in the available literature, a detailed understanding of its probable reaction pathways can be extrapolated from the well-studied mechanisms of the parent 9H-fluorene and other substituted fluorene derivatives. The triphenyl substitution pattern at the 2, 3, and 4 positions is expected to introduce significant steric hindrance and modulate the electronic landscape of the fluorene system, thereby influencing the mechanisms of key reaction types such as oxidation, deprotonation, and electrophilic substitution.

Oxidation at the C9 Position

One of the most characteristic reactions of the 9H-fluorene scaffold is the oxidation of the methylene bridge (C9) to a carbonyl group, yielding the corresponding fluorenone. The mechanism of this transformation is sensitive to the oxidant and reaction conditions.

For the air oxidation of fluorene in the presence of a base like sodium hydroxide, the reaction is initiated by the deprotonation of the C9 position. study.com The C9 protons of fluorene are weakly acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. wikipedia.org The mechanism proceeds through the following key steps:

Deprotonation: A base, such as a hydroxide ion, abstracts a proton from the C9 position of the fluorene, forming a resonance-stabilized fluorenyl anion. study.com

Reaction with Oxygen: The negatively charged carbon atom of the fluorenyl anion attacks a molecule of diatomic oxygen from the air. study.com

Intermediate Formation and Breakdown: A coordinated intermediate is formed, which then breaks down to yield the fluorenone product and hydroxide ions. study.com

In the case of this compound, the presence of three bulky phenyl groups is likely to sterically hinder the approach of the base to the C9 protons and the subsequent reaction with oxygen. However, the electronic effects of the phenyl substituents could either enhance or diminish the acidity of the C9 protons, thereby affecting the rate of the initial deprotonation step.

Studies on the chromium(VI) oxidation of halogenated fluorene derivatives have shown that the nature of the substituents on the fluorene ring can influence the rate of oxidation. researchgate.net For instance, the order of oxidation rates for some 2,7-disubstituted fluorenes was found to be Fluorene > 2,7-diiodofluorene > 2,7-dibromofluorene > 2,7-dichlorofluorene. researchgate.net This suggests that electron-withdrawing groups can decrease the rate of oxidation. While phenyl groups are generally considered to be weakly electron-withdrawing by induction and electron-donating by resonance, the net effect on the C9 position in the 2,3,4-triphenyl substituted system would require specific computational or experimental studies to determine.

Table 1: Relative Oxidation Rates of Substituted Fluorenes with Chromium(VI)

| Compound | Relative Rate of Oxidation |

| Fluorene | 1.00 |

| 2,7-Diiodofluorene | < 1.00 |

| 2,7-Dibromofluorene | < 1.00 |

| 2,7-Dichlorofluorene | < 1.00 |

Note: This table illustrates the principle of substituent effects on fluorene oxidation, as detailed for halogenated derivatives. The specific rates for this compound are not available.

Deprotonation and Nucleophilic Reactivity of the Fluorenyl Anion

The formation of the fluorenyl anion is a critical step in many functionalization reactions of fluorene. The stability of this anion makes it a useful nucleophile in organic synthesis. wikipedia.org For this compound, the formation and reactivity of the corresponding anion would be influenced by the triphenyl substitution.

The steric bulk of the phenyl groups at the 2, 3, and 4 positions would likely impede the approach of electrophiles to the C9 position of the fluorenyl anion. This steric shielding could decrease the rate of subsequent alkylation or other substitution reactions at this position.

Electronically, the phenyl substituents can delocalize the negative charge of the anion through resonance, which could potentially increase its stability. However, the non-coplanar arrangement of the phenyl rings with the fluorene core, due to steric hindrance, might limit the extent of this resonance stabilization.

Electrophilic Aromatic Substitution

In this compound, the positions on the fluorene backbone that are not substituted (positions 1, 5, 6, 7, and 8) are potential sites for electrophilic attack. The triphenyl moiety will act as a deactivating group due to its electron-withdrawing inductive effect, making the fluorene rings less susceptible to electrophilic substitution compared to the unsubstituted fluorene. Furthermore, the significant steric hindrance imposed by the three adjacent phenyl groups would likely direct incoming electrophiles to the less hindered positions on the other aromatic ring (positions 5, 6, 7, and 8).

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The subsequent loss of a proton restores the aromaticity of the ring. The rate-determining step is typically the formation of the sigma complex. The stability of this intermediate is influenced by the electronic effects of the substituents. For this compound, the electron-withdrawing nature of the phenyl groups would destabilize the positively charged intermediate, thus slowing down the rate of electrophilic substitution.

Advanced Spectroscopic and Structural Characterization Methodologies for 2,3,4 Triphenyl 9h Fluorene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,3,4-Triphenyl-9H-fluorene in solution. Both ¹H and ¹³C NMR would provide a distinct fingerprint of the molecule, confirming the connectivity of the fluorene (B118485) core and the appended phenyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm) and a unique signal for the proton at the C9 position. Due to the asymmetric substitution on one of the fluorene's benzene (B151609) rings, all aromatic protons are chemically non-equivalent, leading to a complex series of overlapping multiplets. The single proton at the C9 position, being aliphatic and adjacent to two aromatic systems, would likely appear as a distinct singlet further upfield. Based on data from analogous 9-arylfluorenes, this C9-H signal can be predicted to appear around 5.5-6.0 ppm. rsc.org The integration of the aromatic region relative to the C9 proton signal would correspond to a ratio of 21:1 (5 protons on each of the three phenyl rings plus 6 protons on the fluorene backbone, versus the single C9 proton).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would confirm the carbon framework. The molecule possesses 31 carbon atoms (C₃₁H₂₂). Due to the lack of symmetry, 31 distinct signals are expected. The aliphatic C9 carbon would be the most shielded, predicted to resonate in the 50-55 ppm region. rsc.org The remaining 30 signals would appear in the aromatic region (typically 120-150 ppm), corresponding to the quaternary and protonated carbons of the fluorene and triphenyl moieties.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| C9-H | ~5.5 - 6.0 | Singlet, aliphatic proton on the fluorene bridge. |

| Ar-H | ~7.0 - 8.0 | Complex multiplets, representing 21 aromatic protons. |

| ¹³C NMR | ||

| C9 | ~50 - 55 | Aliphatic carbon of the fluorene bridge. |

| Ar-C | ~120 - 150 | 30 distinct signals for the aromatic carbons. |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous determination of its elemental composition (C₃₁H₂₂).

The calculated exact mass of this compound is 394.1721 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 394. This peak is expected to be intense due to the stability of the extended aromatic system.

The fragmentation pattern would be characteristic of polyphenylated compounds. The primary fragmentation pathway would likely involve the loss of a phenyl group (C₆H₅, 77 Da) to form a stable cation at m/z 317 ([M-Ph]⁺). Further fragmentation could involve the loss of a second phenyl group or rearrangements of the fluorenyl core. This is analogous to the fragmentation of 9-phenylfluorene, which shows prominent peaks at m/z 242 (M⁺) and m/z 165 ([M-Ph]⁺). nih.gov

Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Technique |

| Molecular Formula | C₃₁H₂₂ | - |

| Molecular Weight | 394.52 g/mol | - |

| Exact Mass | 394.1721 Da | HRMS |

| Molecular Ion (M⁺˙) | m/z 394 | EI-MS |

| Key Fragment Ion | m/z 317 ([M-C₆H₅]⁺) | EI-MS |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions characteristic of aromatic compounds.

Aromatic C-H Stretch: Sharp bands would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: A weaker band corresponding to the C9-H bond would be expected just below 3000 cm⁻¹ (typically 2920-2960 cm⁻¹).

Aromatic C=C Stretch: A series of sharp bands would be present in the 1450-1600 cm⁻¹ region, characteristic of the phenyl and fluorenyl rings.

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region would provide information about the substitution pattern on the aromatic rings.

Raman Spectroscopy: The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. Due to the high polarizability of the extended π-system, the aromatic C=C stretching modes (~1600 cm⁻¹) are expected to be particularly intense in the Raman spectrum. researchgate.net The symmetric "breathing" modes of the aromatic rings would also be prominent.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch (C9) | 2920 - 2960 | Weak-Medium | Weak-Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak |

Electronic Absorption and Emission Spectroscopy for Optical Properties

UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within the molecule and characterize its photophysical properties. The extensive π-conjugation in this compound is expected to give rise to distinct optical characteristics.

UV-Visible Absorption: The parent fluorene molecule exhibits strong absorption bands in the UV region. wikipedia.org The addition of three phenyl groups would extend the conjugated system, causing a bathochromic (red) shift in the absorption maxima. Strong absorptions corresponding to π-π* transitions are predicted to occur in the 300-400 nm range. The spectrum would likely show multiple overlapping bands, reflecting the various electronic transitions possible within the large chromophore. Studies on other fluorene derivatives show that substitution significantly influences the absorption maxima. mdpi.com

Emission Spectroscopy: Fluorene and its derivatives are well-known for their strong fluorescence, typically emitting in the blue-to-violet region. wikipedia.org Upon excitation at its absorption maximum, this compound is expected to be highly luminescent. The emission wavelength would be red-shifted compared to unsubstituted fluorene, likely appearing in the blue or blue-green region of the spectrum (400-500 nm). The difference between the absorption and emission maxima (the Stokes shift) would provide insight into the geometric relaxation of the molecule in the excited state.

Predicted Optical Properties for this compound (in solution)

| Property | Predicted Value | Notes |

| Absorption Maxima (λ_abs) | ~300 - 400 nm | Corresponds to π-π* transitions of the conjugated system. |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | Expected due to the large aromatic system. |

| Emission Maximum (λ_em) | ~400 - 500 nm | Expected blue to blue-green fluorescence. |

| Fluorescence Quantum Yield (Φ_F) | High | Fluorene derivatives are typically strong emitters. |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While an experimental crystal structure for this compound is not available, its key architectural features can be predicted based on structures of similar molecules. mdpi.comiaea.org

Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Characteristic | Basis of Prediction |

| Fluorene Core | Nearly planar | Known structures of fluorene derivatives. mdpi.com |

| Phenyl Substituent Torsion Angles | 30° - 60° out-of-plane | Steric hindrance, observed in other polyphenylated systems. |

| Intermolecular Interactions | π-π stacking, C-H···π interactions | Common packing motifs for polycyclic aromatic hydrocarbons. mdpi.com |

| Crystal System | Likely monoclinic or orthorhombic | Common for organic molecules of this type. |

Advanced Microscopic Techniques for Morphological Analysis (e.g., AFM, SEM)

Advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to investigate the morphology of materials on the micro- and nanoscale, respectively. These techniques would not probe the molecular structure itself but rather how molecules of this compound assemble into larger structures.

Scanning Electron Microscopy (SEM): SEM would be ideal for visualizing the morphology of the compound as a bulk powder or after crystallization. It could reveal details about crystal size, shape (e.g., needles, platelets), and surface texture. For materials science applications, SEM could be used to assess the quality and uniformity of thin films prepared by methods like vacuum deposition.

Atomic Force Microscopy (AFM): AFM provides higher-resolution topographical information. It would be employed to study the nanoscale surface features of thin films of this compound. For instance, AFM could measure surface roughness, identify the presence of domains or grain boundaries in a polycrystalline film, and visualize the growth of molecular terraces in highly ordered, epitaxially grown layers.

Applications of 2,3,4 Triphenyl 9h Fluorene in Advanced Materials Science

Framework for Organic Electronic and Optoelectronic Devices

The inherent characteristics of the fluorene (B118485) moiety, such as high photoluminescence quantum yields and excellent thermal stability, make its derivatives prime candidates for use in organic electronic and optoelectronic devices. The introduction of three phenyl groups in the 2,3,4-positions is expected to influence the molecular packing, energy levels, and charge carrier mobility, which are critical parameters for device performance.

Charge Transport Layer Components

Fluorene-based compounds are widely recognized for their charge transport capabilities. The rigid and planar nature of the fluorene unit facilitates intermolecular π-π stacking, which is essential for efficient charge hopping between molecules. Derivatives of fluorene have been successfully employed as hole-transporting materials in organic light-emitting diodes (OLEDs). The triphenylamine-containing fluorene derivative, N,9,9-Triphenyl-9H-fluoren-2-amine, for instance, showcases excellent thermal stability and charge transport properties crucial for the longevity and efficiency of OLEDs. The specific substitution pattern in 2,3,4-Triphenyl-9H-fluorene would modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby determining its suitability as either a hole transport layer (HTL) or an electron transport layer (ETL) component.

Emitting Layer Contributions in Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes and their copolymers are prominent materials for the emitting layers of OLEDs due to their high thermal stability and strong luminescence, particularly in the blue region of the visible spectrum. The emission color and efficiency can be fine-tuned by chemical modification of the fluorene backbone. The triphenyl substitution in this compound is expected to create a bulky structure that could prevent aggregation-caused quenching, a common issue in solid-state emitters. This steric hindrance can help maintain high emission efficiency in the solid state, making it a potential candidate as a dopant or the primary emitter in OLEDs.

Host Materials in Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

For efficient phosphorescent and TADF OLEDs, the host material must possess a high triplet energy level to effectively confine the triplet excitons on the guest emitter molecules. Fluorene-based materials are known for their high triplet energies. Cross-linkable hole transport materials derived from an alkyl fluorene core have demonstrated desirable triplet energies of up to 2.73 eV, effectively suppressing exciton (B1674681) quenching. Furthermore, the development of host materials for TADF emitters remains a significant challenge, especially for solution-processed devices. New host materials have achieved high triplet energy levels and excellent film morphology, leading to external quantum efficiencies (EQEs) approaching 30%. The rigid structure of this compound suggests it could serve as a robust backbone for designing host materials with high glass transition temperatures and triplet energies, essential for stable and efficient PhOLEDs and TADF-OLEDs.

| Device Type | Key Requirement for Host Material | Potential Role of this compound |

| Phosphorescent OLED (PhOLED) | High Triplet Energy (> Guest Triplet Energy) | Backbone for high triplet energy host |

| TADF-OLED | High Triplet Energy, Good Film Morphology | Component to ensure morphological stability and high triplet energy |

Building Blocks for Fluorescent Probes and Sensors

Fluorene derivatives are excellent candidates for developing fluorescent probes and sensors due to their high fluorescence quantum yields and photostability. These molecules can be functionalized to create probes with high two-photon absorption cross-sections, making them suitable for biological multiphoton imaging. For instance, fluorene-based fluorophores have been prepared and tailored for two-photon microscopy. By introducing specific functional groups onto the this compound scaffold, it is conceivable to design novel probes that can selectively detect ions, molecules, or changes in the microenvironment, such as pH. The triphenyl substitution could enhance the two-photon absorption properties and provide sites for further functionalization to achieve target specificity.

| Application | Desirable Property | Contribution of Fluorene Core |

| Bioimaging | High Two-Photon Absorption | High fluorescence quantum yield, photostability |

| Chemical Sensing | Environmental Sensitivity | Tunable electronic structure for specific analyte interaction |

Polymeric Materials Derived from this compound

The synthesis of polymers incorporating the fluorene unit is a well-established strategy for creating advanced materials with tailored properties. Polyfluorenes are typically synthesized through Suzuki or Yamamoto coupling reactions. A polyfluorene derivative with ester functional groups, for example, was synthesized with a high molecular weight (Mw = 91,400) and was soluble in common organic solvents. Such polymers can be further modified through post-polymerization reactions to introduce new functionalities. Incorporating the this compound monomer into a polymer chain could lead to materials with enhanced thermal stability, specific solubility characteristics, and unique optoelectronic properties due to the bulky and electronically active triphenyl groups. These polymers could find applications in various areas, including as active layers in PLEDs or as robust films for electronic devices.

Copolymerization Strategies

No specific research findings on the copolymerization of this compound are available.

Network Formation and Crosslinking

There is no available information detailing the network formation and crosslinking strategies specifically involving this compound.

Role in Supramolecular Assemblies and Self-Healing Materials

The role of this compound in supramolecular assemblies and its potential application in self-healing materials have not been documented in the reviewed scientific literature.

Structure Property Relationships in 2,3,4 Triphenyl 9h Fluorene Derivatives

Impact of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of 2,3,4-triphenyl-9H-fluorene derivatives can be meticulously tuned by the introduction of various substituent groups onto the fluorene (B118485) core or the peripheral phenyl rings. These modifications directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the energy gap and, consequently, the absorption and emission characteristics of the molecule.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the electronic landscape. For instance, attaching EDGs such as methoxy (-OCH₃) or amino (-NH₂) groups is expected to raise the HOMO level, leading to a smaller energy gap and a red-shift in the absorption and emission spectra. Conversely, the incorporation of EWGs like nitro (-NO₂) or cyano (-CN) groups would lower the LUMO level, also resulting in a reduced energy gap and a bathochromic shift.

The position of the substituents is also crucial. Functionalization at the C9 position of the fluorene core can have a pronounced effect on the electronic properties. Modifying the fluorene at this position can significantly influence the ionization potential (IP) and electron affinity (EA), leading to substantial changes in the energy gap. mdpi.com For example, introducing N-donor substituents at the C9 position has been shown to lower the energy gap compared to the unsubstituted fluorene. mdpi.com

The nature of the transitions can also be affected by substitution. In many fluorene derivatives, the absorption bands in the UV-Vis region arise from intramolecular charge transfer (ICT) processes. mdpi.com The strength and energy of these ICT bands can be modulated by the strategic placement of donor and acceptor moieties within the molecular framework.

Table 1: Predicted Impact of Substituents on the Electronic and Optical Properties of this compound Derivatives

| Substituent Group | Position of Substitution | Expected Effect on HOMO | Expected Effect on LUMO | Expected Change in Energy Gap | Expected Shift in Absorption/Emission |

| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Phenyl Rings | Increase | Minimal Change | Decrease | Red-Shift (Bathochromic) |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Phenyl Rings | Minimal Change | Decrease | Decrease | Red-Shift (Bathochromic) |

| N-Donor Substituent | C9 Position | Increase | Decrease | Significant Decrease | Red-Shift (Bathochromic) |

| Halogen (e.g., -F, -Cl) | Phenyl Rings | Decrease | Decrease | Minimal Change | Blue-Shift (Hypsochromic) or Red-Shift |

Correlation of Molecular Conformation with Photophysical Behavior

The three-dimensional arrangement of the phenyl rings relative to the fluorene plane in this compound derivatives plays a pivotal role in determining their photophysical behavior. The degree of twisting, or the dihedral angle, between the fluorene core and the pendant phenyl groups can influence the extent of π-conjugation, which in turn affects the absorption and emission properties.

A more planar conformation generally leads to a more extended π-conjugation, resulting in a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra. Conversely, a larger dihedral angle, caused by steric hindrance between adjacent phenyl groups or bulky substituents, can disrupt the π-conjugation, leading to a blue-shift in the spectra.

The rigidity of the molecular structure also impacts the photophysical properties. A more rigid conformation can suppress non-radiative decay pathways, such as vibrational relaxation, leading to higher fluorescence quantum yields. The introduction of bulky substituents at the C9 position can enhance the steric hindrance and restrict the rotation of the phenyl groups, thereby promoting a more rigid structure and potentially improving the emission efficiency.

Computational studies, such as those employing time-dependent density functional theory (TD-DFT), are instrumental in elucidating the relationship between molecular conformation and photophysical properties. researchgate.net These studies can predict the stable conformations and their corresponding electronic transitions, providing valuable insights for the design of molecules with desired optical characteristics.

Table 2: Correlation between Molecular Conformation and Photophysical Properties

| Conformation Characteristic | Impact on π-Conjugation | Effect on HOMO-LUMO Gap | Consequence for Photophysical Behavior |

| Small Dihedral Angle (Planar) | Extended | Smaller | Red-shifted absorption and emission |

| Large Dihedral Angle (Twisted) | Disrupted | Larger | Blue-shifted absorption and emission |

| Rigid Molecular Structure | N/A | N/A | Higher fluorescence quantum yield |

| Flexible Molecular Structure | N/A | N/A | Lower fluorescence quantum yield |

Relationship between Molecular Packing and Solid-State Performance

In the solid state, the performance of materials based on this compound derivatives is not solely determined by the properties of individual molecules but is also heavily influenced by their arrangement in the crystal lattice or thin film. The intermolecular interactions and molecular packing dictate crucial properties such as charge carrier mobility and solid-state fluorescence efficiency.

The efficiency of solid-state fluorescence is a complex interplay of intramolecular non-radiative deactivation processes and the arrangement of molecules in the crystal lattice. nih.gov Strong intermolecular interactions, such as π-π stacking, can lead to the formation of aggregates, which often results in fluorescence quenching and a red-shift of the emission spectrum. However, specific packing motifs, such as herringbone or slipped-stack arrangements, can mitigate these quenching effects and even enhance solid-state emission.

For applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), the molecular packing directly impacts charge transport. researchgate.net Well-ordered crystalline domains with significant π-orbital overlap between adjacent molecules are generally desirable for efficient charge transport. The bulky triphenyl substitution on the fluorene core can, however, hinder close packing, which might be either beneficial or detrimental depending on the target application. For instance, it can suppress aggregation-caused quenching in OLEDs but might limit charge mobility in OFETs.

Table 3: Influence of Molecular Packing on Solid-State Properties

| Packing Motif | Predominant Intermolecular Interaction | Impact on Fluorescence | Impact on Charge Transport |

| Face-to-Face (π-π stacking) | Strong π-π interactions | Often leads to quenching (red-shifted emission) | Can be favorable for vertical charge transport |

| Edge-to-Face (C-H···π) | Weaker C-H···π interactions | Can suppress quenching | Anisotropic charge transport |

| Herringbone | Balanced π-π and C-H···π interactions | Can lead to high solid-state fluorescence | Favorable for 2D charge transport |

| Amorphous | Disordered packing | Generally lower efficiency due to defects | Lower mobility due to lack of long-range order |

Design Principles for Targeted Material Applications

The structure-property relationships discussed above provide a set of design principles for tailoring this compound derivatives for specific applications.

For Blue-Emitting OLEDs: To achieve deep blue emission, the design should focus on maintaining a large HOMO-LUMO gap. This can be accomplished by avoiding strong donor-acceptor substitutions that would lead to significant red-shifts. Introducing bulky groups at the C9 position can prevent close packing and aggregation-caused quenching, thereby enhancing the solid-state fluorescence quantum yield.

For Hole-Transporting Materials: To design efficient hole-transporting materials, the focus should be on raising the HOMO energy level for better energy level alignment with the anode and adjacent layers. This can be achieved by incorporating electron-donating groups. Furthermore, promoting ordered molecular packing through careful design of the peripheral substituents can enhance hole mobility.

For Electron-Transporting Materials: For electron-transporting applications, the LUMO energy level should be lowered to facilitate electron injection and transport. This is achievable by introducing electron-withdrawing substituents.

For Organic Solar Cells (OSCs): In the context of OSCs, this compound derivatives could be explored as either donor or acceptor materials. As a donor, the HOMO level needs to be appropriately matched with the acceptor's LUMO level, and it should exhibit broad absorption in the solar spectrum. As an acceptor, a low LUMO level is required. The bulky nature of the triphenyl groups could be advantageous in forming bulk heterojunction morphologies by preventing large-scale phase separation.

By systematically applying these design principles, it is possible to develop a new generation of this compound-based materials with optimized performance for a wide range of organic electronic and photonic applications.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Heck couplings could be adapted to sequentially or convergently introduce the phenyl groups onto a pre-functionalized fluorene (B118485) core. The development of novel ligand systems will be crucial to control the regioselectivity of these reactions, particularly in distinguishing between the C2, C3, and C4 positions.

Another area of interest lies in the application of C-H activation strategies. Direct arylation of the fluorene backbone would offer a more atom-economical approach, minimizing the need for pre-functionalized starting materials. Overcoming the challenge of directing the arylation to the desired positions will be a key focus for synthetic chemists.

Furthermore, multicomponent reactions (MCRs) represent a powerful tool for the rapid assembly of complex molecular architectures. researchgate.netrug.nl Designing novel MCRs that incorporate the fluorene scaffold and allow for the introduction of multiple phenyl substituents in a single step could significantly streamline the synthesis of 2,3,4-Triphenyl-9H-fluorene and its derivatives.

Development of Next-Generation Functional Materials

The inherent photophysical properties of the fluorene core, including its high thermal and photochemical stability, make it an excellent candidate for the development of advanced functional materials. tandfonline.comnbinno.com The introduction of the 2,3,4-triphenyl substitution pattern is expected to modulate these properties in unique ways, paving the way for next-generation materials with tailored functionalities.

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are widely used in OLEDs due to their blue emission and high photoluminescence quantum yields. The steric hindrance introduced by the three phenyl groups in this compound could prevent intermolecular aggregation, a common issue that leads to quenching of luminescence in the solid state. This could result in materials with improved efficiency and color purity for OLED applications.

Organic Photovoltaics (OPVs): The electron-rich nature of the fluorene system makes it suitable for use as a donor material in OPV devices. The triphenyl substitution can be used to tune the HOMO and LUMO energy levels of the molecule, allowing for better matching with acceptor materials and potentially leading to higher power conversion efficiencies.

Organic Field-Effect Transistors (OFETs): The charge transport properties of fluorene-based materials are critical for their application in OFETs. The introduction of phenyl groups can influence the molecular packing in the solid state, which in turn affects charge mobility. Investigating the relationship between the substitution pattern and charge transport characteristics will be essential for designing high-performance OFETs.

Integration into Multi-Component Systems

The unique properties of this compound can be further enhanced by incorporating it into more complex multi-component systems. This integration can lead to synergistic effects and the emergence of novel functionalities.

Copolymers: Polymerization of this compound-based monomers, either as homopolymers or as copolymers with other functional units, could lead to materials with enhanced processability and film-forming properties. For instance, copolymerization with electron-accepting moieties could generate donor-acceptor materials with applications in OPVs and OLEDs.

Supramolecular Assemblies: The non-covalent interactions of the triphenyl-substituted fluorene core can be exploited to construct well-defined supramolecular architectures. Hydrogen bonding, π-π stacking, and van der Waals forces can be used to direct the self-assembly of these molecules into ordered structures with interesting optical and electronic properties.

Dendrimers: The fluorene scaffold can serve as a core or a branching unit in the construction of dendrimers. The 2,3,4-triphenyl substitution pattern offers multiple points for further functionalization, allowing for the creation of highly branched, three-dimensional macromolecules with potential applications in light harvesting, sensing, and catalysis.

Advanced Characterization Modalities and In Situ Studies

A thorough understanding of the structure-property relationships of this compound and its derivatives will require the use of advanced characterization techniques.

Spectroscopic and Photophysical Studies: Detailed investigations using steady-state and time-resolved spectroscopy will be essential to elucidate the excited-state dynamics and energy transfer processes in these materials. Techniques such as transient absorption spectroscopy and fluorescence lifetime measurements will provide crucial insights into their photophysical behavior.

In Situ Characterization: To understand the performance of these materials in devices, in situ characterization techniques will be invaluable. For example, in situ grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to monitor the evolution of the thin-film morphology during device operation. Similarly, in situ photoluminescence and electroluminescence studies can provide real-time information about the stability and degradation mechanisms of the materials in OLEDs.

Computational Modeling: Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), will play a crucial role in predicting the electronic structure, optical properties, and charge transport characteristics of this compound. These computational studies can guide the rational design of new materials with optimized properties.

Addressing Challenges in Scalability and Sustainability

For any new material to have a significant technological impact, its synthesis must be scalable and sustainable. Future research on this compound should address these important considerations from the outset.

Scalable Synthesis: Developing synthetic routes that are amenable to large-scale production is a critical challenge. This involves optimizing reaction conditions, minimizing the use of expensive reagents and catalysts, and developing efficient purification methods. nih.gov

Green Chemistry Principles: The principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.